molecular formula C16H16O3 B025029 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid CAS No. 59960-32-6

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

Cat. No.: B025029
CAS No.: 59960-32-6
M. Wt: 256.3 g/mol
InChI Key: KBVIDAVUDXDUPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dihydro Ketoprofen (Mixture of Diastereomers) involves several steps. One of the key synthetic routes includes an aldol/enol-lactonization annulation mediated by titanium tetrachloride (TiCl4) and triethylamine (Et3N) to form the dihydrobenzofuranone core. This is followed by a pyrolytic aromatization to construct the 2-arylpropionic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Dihydro Ketoprofen (Mixture of Diastereomers) has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Dihydro Ketoprofen (Mixture of Diastereomers) can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473612
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59960-32-6
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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